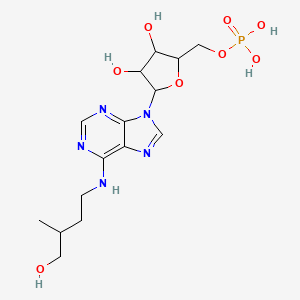

Dihydrozeatin riboside-5'-monophosphate sodium salt

Description

Properties

IUPAC Name |

[3,4-dihydroxy-5-[6-[(4-hydroxy-3-methylbutyl)amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h6-9,11-12,15,21-23H,2-5H2,1H3,(H,16,17,18)(H2,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHZVBJISZSHIRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N5O8P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosphorylation of Dihydrozeatin Riboside

The primary chemical route to DHZR-5'-MP-Na involves the phosphorylation of dihydrozeatin riboside (DHZR). This process typically employs phosphorylating agents such as phosphorus oxychloride (POCl₃) or cyclic phosphate esters in anhydrous conditions. The reaction proceeds via nucleophilic attack at the 5'-hydroxyl group of the ribose moiety, followed by neutralization with sodium hydroxide to yield the sodium salt.

Key Steps:

-

Activation of DHZR: DHZR is dissolved in a dry aprotic solvent (e.g., dimethylformamide or pyridine) under inert atmosphere.

-

Phosphorylation: POCl₃ is added dropwise at 0–4°C, with rigorous stirring to prevent side reactions.

-

Quenching and Neutralization: The reaction is quenched with ice-cold water, and the pH is adjusted to 7.0–8.0 using NaOH to form the sodium salt.

-

Purification: Crude product is purified via ion-exchange chromatography or reverse-phase HPLC to isolate DHZR-5'-MP-Na.

Yield and Purity:

Solid-Phase Synthesis

Solid-phase synthesis offers an alternative for scalable production. Immobilized riboside derivatives on resin beads undergo sequential phosphorylation and cleavage steps, minimizing intermediate isolation. This method is advantageous for generating analogs with modified side chains.

Enzymatic Biosynthesis

Role of Adenosine Kinase

Adenosine kinase (ADK) catalyzes the phosphorylation of DHZR to its 5'-monophosphate form in plant cells. Recombinant ADK expressed in E. coli has been utilized in vitro for stereospecific phosphorylation, avoiding racemization common in chemical methods.

Optimized Conditions:

-

Substrate: 10 mM DHZR in Tris-HCl buffer (pH 7.5).

-

Cofactors: 5 mM ATP, 10 mM MgCl₂.

Efficiency Metrics:

| Parameter | Value |

|---|---|

| Catalytic Efficiency (kₐₜ/Kₘ) | 1.2 × 10⁷ M⁻¹min⁻¹ |

| Conversion Rate | >90% |

LOG Family Phosphoribohydrolases

The LONELY GUY (LOG) enzymes in Arabidopsis thaliana (AtLOG1–AtLOG8) indirectly influence DHZR-5'-MP-Na synthesis by hydrolyzing cytokinin nucleotides to active nucleobases. However, inhibiting LOG activity using adenosine analogs (e.g., 2-fluoroadenine) shifts equilibrium toward nucleotide accumulation, enabling higher yields of DHZR-5'-MP-Na in recombinant systems.

Kinetic Parameters of Select LOG Isoforms:

| Enzyme | Kₘ (µM) | kₐₜ (min⁻¹) | kₐₜ/Kₘ (M⁻¹min⁻¹) |

|---|---|---|---|

| AtLOG4 | 8.6 | 103 | 1.2 × 10⁷ |

| AtLOG7 | 6.7 | 91 | 1.4 × 10⁷ |

Purification and Characterization

Ion-Exchange Chromatography

DHZR-5'-MP-Na is isolated using DEAE-Sepharose columns equilibrated with 20 mM Tris-HCl (pH 8.0). Elution with a linear NaCl gradient (0–500 mM) separates the monophosphate from unreacted riboside and diesters.

Spectroscopic Validation

-

NMR (¹H, ¹³C): Distinct shifts for the ribose 5'-phosphate (δ 4.12 ppm, multiplet) and dihydrozeatin side chain (δ 1.25 ppm, doublet).

-

FT-IR: Peaks at 1240 cm⁻¹ (P=O) and 1080 cm⁻¹ (P-O-C) confirm phosphorylation.

Challenges and Innovations

Side Reactions in Chemical Synthesis

Unwanted 2'- or 3'-phosphorylation occurs in ~15% of cases, necessitating stringent temperature control. Recent advances use tert-butyldimethylsilyl (TBDMS) protection of the 2' and 3' hydroxyls to direct phosphorylation exclusively to the 5' position, improving regioselectivity to >98%.

Chemical Reactions Analysis

Types of Reactions

Dihydrozeatin riboside-5’-monophosphate sodium salt undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as hydroxide ions (OH-), electrophiles like alkyl halides (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Plant Growth and Development

Cytokinin Activity

Dihydrozeatin riboside-5'-monophosphate sodium salt is part of the cytokinin family, which are known to regulate cell division, shoot and root growth, and delay senescence in plants. Research indicates that this compound can influence the expression of genes related to cell division and differentiation, thereby promoting overall plant growth .

Mechanisms of Action

The compound acts through two primary pathways:

- Two-Step Activation Pathway : Cytokinin riboside 5'-monophosphates are converted to nucleosides and nucleobases by nucleotidases and nucleosidases.

- Direct Activation Pathway : This pathway directly converts cytokinin riboside 5'-monophosphate into active cytokinin forms, which are essential for various physiological responses in plants .

Anticancer Properties

Cellular Mechanisms

this compound has demonstrated potential as an anticancer agent. It induces apoptosis in leukemia cell lines at low concentrations (micromolar range). This effect is attributed to its conversion into active forms within the cells, leading to depletion of adenosine triphosphate (ATP), activation of caspases, and mitochondrial depolarization .

Case Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines, including HL-60 and K-562. The compound's ability to induce differentiation in these cells further supports its potential therapeutic applications .

Modulation of Cellular Signaling

Role in Signaling Pathways

This compound is involved in modulating distinct cellular signaling pathways. It has been shown to inhibit mammalian deoxynucleotide N-hydrolase, an enzyme associated with cellular proliferation. This inhibition suggests a potential use in targeting cancerous cells by disrupting their growth signals .

Applications in Skin Care

Dermatological Benefits

Research has indicated that cytokinins can positively affect skin composition and structure. This compound may enhance skin hydration and reduce signs of aging by promoting cellular turnover and differentiation in skin cells . Clinical trials have reported improvements in skin texture and appearance following treatment with cytokinin-based formulations.

Table 1: Comparison of Cytokinin Activity

| Cytokinin Compound | Concentration Range (µM) | Effect on Cell Growth | Induction of Apoptosis |

|---|---|---|---|

| Dihydrozeatin riboside-5'-monophosphate | 10 - 100 | Promotes growth | Yes |

| Kinetin riboside-5'-monophosphate | 25 - 200 | Moderate growth | Yes |

| Trans-zeatin riboside-5'-monophosphate | 50 - 150 | Promotes differentiation | No |

Table 2: Enzymatic Properties of Dihydrozeatin Riboside-5'-Monophosphate

| Enzyme | K_m (µM) | V_max (Units/mg Protein) | k_cat (min^-1) | Specificity Ratio |

|---|---|---|---|---|

| LOG (Cytokinin Activating) | 12 ± 1 | 5.6 ± 1.1 | 145 | 100 |

Mechanism of Action

The mechanism of action of dihydrozeatin riboside-5’-monophosphate sodium salt involves its interaction with specific molecular targets and pathways. It primarily acts by inhibiting the biosynthesis of ethylene and adenosine, thereby modulating plant growth and development. The compound binds to cytokinin receptors, triggering a cascade of signaling events that lead to the activation or repression of target genes involved in cell division and growth .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Structural Differences :

- Side Chain Saturation : DHZRMP-Na has a fully saturated side chain, unlike tZRMP (unsaturated trans-configuration) and cZRMP (unsaturated cis-configuration). This impacts stability and receptor binding .

- Phosphorylation State: Unlike non-phosphorylated CKs (e.g., DHZR), the 5'-monophosphate group facilitates interaction with CK receptors and enzymes .

Table 1: Structural Comparison of Cytokinin Ribotides

Metabolic Stability and Environmental Modulation

- Concentration Dynamics : DHZRMP-Na concentrations in pea seedlings (Pisum sativum) are modulated by low-temperature plasma treatment, though less responsive than cZRMP .

- Enzymatic Conversion : DHZRMP-Na is interconvertible with DHZR via phosphatase/kinase activity, similar to tZRMP ↔ tZR .

Table 3: Environmental Response in Pea Seedlings

| Treatment | DHZRMP-Na Concentration | cZRMP Concentration |

|---|---|---|

| Control | Baseline | Baseline |

| 120 s Plasma | Slight increase | Significant increase |

| 600 s Plasma | Decrease | Decrease |

Biological Activity

Dihydrozeatin riboside-5'-monophosphate sodium salt (DZ-RMP) is a cytokinin derivative that has garnered attention in the realm of plant biology and medicine due to its biological activities, particularly in promoting cell growth, differentiation, and apoptosis in various cell types. This article synthesizes current research findings on the biological activity of DZ-RMP, highlighting its mechanisms of action, physiological effects, and potential therapeutic applications.

Overview of Cytokinins

Cytokinins are a class of plant hormones that play crucial roles in regulating plant growth and development. They are known to influence processes such as cell division, shoot initiation, and response to environmental stress. Dihydrozeatin (DZ), the base form from which DZ-RMP is derived, exhibits various biological activities, including the promotion of cell proliferation and differentiation in both plant and animal cells.

The biological activity of DZ-RMP is primarily mediated through its conversion into active forms within cells. The key mechanisms include:

- Phosphorylation : DZ-RMP undergoes phosphorylation by adenosine kinase (ADK) to form dihydrozeatin riboside-5'-triphosphate (DZ-ATP), which is essential for its cytotoxic effects in cancer cells .

- Caspase Activation : The cytotoxic effects of DZ-RMP are associated with the activation of caspase-like proteases, leading to apoptosis in sensitive cell lines. This process involves mitochondrial depolarization and ATP depletion .

- Cytokinin Receptors : While traditional cytokinin signaling involves specific membrane-bound receptors, the intracellular conversion to monophosphates is critical for the observed cytotoxic effects .

1. Anticancer Properties

Research indicates that DZ-RMP exhibits significant anticancer activity across various human leukemia cell lines. For instance:

- Apoptosis Induction : Studies have shown that DZ-RMP can induce apoptosis at micromolar concentrations, which is notably lower than required for other cytokinin forms .

- Cell Line Sensitivity : The HL-60 and K-562 leukemia cell lines demonstrate a marked response to DZ-RMP treatment, characterized by DNA fragmentation and increased caspase activity .

2. Plant Growth Regulation

In plants, DZ-RMP plays a role similar to other cytokinins:

- Promoting Cell Division : It enhances cell division and shoot formation in various plant species, contributing to improved growth rates under optimal conditions .

- Stress Response : DZ-RMP has been implicated in modulating plant responses to abiotic stressors by regulating cytokinin homeostasis .

Case Studies

Several studies have explored the effects of DZ-RMP:

| Study | Subject | Findings |

|---|---|---|

| Mlejnek et al. (2005) | HL-60 Cells | Demonstrated that DZ-RMP induces apoptosis via ATP depletion and caspase activation. |

| Ishii et al. (2002) | Keratinocytes | Showed differentiation induction by cytokinin derivatives including DZ-RMP at specific concentrations. |

| Kurakawa et al. (2007) | Rice Plants | Investigated the role of LOG enzyme in converting riboside monophosphates to active cytokinins, highlighting the importance of phosphorylation pathways. |

Research Findings Summary

Recent research highlights the diverse biological activities associated with DZ-RMP:

- Cellular Mechanisms : The conversion of riboside forms into active nucleotides is critical for their biological efficacy.

- Therapeutic Potential : Given its efficacy in inducing apoptosis in cancer cells at low concentrations, DZ-RMP presents a promising avenue for cancer therapy.

- Agricultural Applications : Its ability to promote growth and stress resistance makes it a candidate for enhancing crop yields under challenging conditions.

Q & A

Q. What is the role of DZRMP-Na in cytokinin metabolism and signaling pathways?

DZRMP-Na is a phosphorylated riboside derivative of dihydrozeatin (DHZ), a natural isoprenoid cytokinin. It functions as an active metabolite in cytokinin biosynthesis and signaling, serving as a precursor for DHZ-type cytokinins that regulate plant growth and stress responses. Methodologically, DZRMP-Na is used in radiolabeling studies to track cytokinin conversion in plant tissues (e.g., lettuce seeds or coconut palm aerial parts) and in enzyme activity assays (e.g., bacterial cytokinin receptor activation tests) .

Q. How should DZRMP-Na be stored and prepared for experimental use?

- Storage : Store lyophilized DZRMP-Na at -20°C in airtight, light-protected containers to prevent hydrolysis. Solutions should be prepared fresh and kept at 4°C for short-term use (<24 hours) .

- Preparation : Dissolve in sterile, deionized water (pH 6.0–7.0) or buffered solutions (e.g., Tris-HCl) at concentrations ≤10 mM. Validate purity via HPLC (>95% purity recommended) and confirm stability using UV-Vis spectroscopy (λmax ~265 nm) .

Advanced Research Questions

Q. How can DZRMP-Na be integrated into experimental designs to study salt stress responses in plants?

- Experimental Design :

- Apply DZRMP-Na (0.1–10 µM) hydroponically or via foliar spray to Arabidopsis or rice seedlings under salt stress (e.g., 100 mM NaCl).

- Measure physiological markers (e.g., root elongation, chlorophyll content) and molecular endpoints (e.g., expression of B-type ARRs or SOS1 genes) .

- Data Analysis : Use LC-MS/MS to quantify endogenous cytokinin profiles (e.g., DHZ, DHZR, and their conjugates) and correlate with phenotypic outcomes. Statistical contradictions (e.g., reduced root growth despite high DHZ levels) may arise from tissue-specific receptor sensitivity or competing metabolic pathways (e.g., glucosylation) .

Q. What strategies resolve contradictions in enzyme kinetic data involving DZRMP-Na?

- Case Example : If DZRMP-Na shows unexpected inhibition of DNPH1 (a deoxynucleotide hydrolase), consider:

Substrate Specificity : Test structurally analogous compounds (e.g., trans-zeatin riboside-5'-monophosphate) to rule out off-target effects .

Buffer Conditions : Adjust pH (6.5–8.0) and ionic strength (e.g., 50–150 mM NaCl) to mimic physiological environments.

Competitive Binding Assays : Use isothermal titration calorimetry (ITC) to validate direct interactions between DZRMP-Na and DNPH1 .

Q. How is DZRMP-Na utilized in synthetic biology for cytokinin pathway engineering?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.